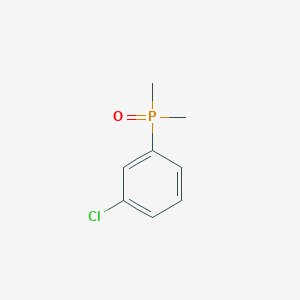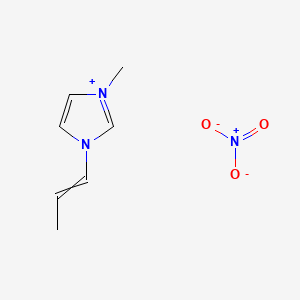![molecular formula C7H5ClLiN2O3 B11751244 [(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium](/img/structure/B11751244.png)
[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a carbamoyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium typically involves the following steps:
Formation of the Intermediate: The starting material, 5-chloropyridine, undergoes a reaction with a suitable carbamoylating agent, such as isocyanates, to form the intermediate [(5-Chloropyridin-2-yl)carbamoyl]formic acid.
Lithiation: The intermediate is then treated with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt of [(5-Chloropyridin-2-yl)carbamoyl]formic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the pyridine ring or the carbamoyl group.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidized forms of the pyridine ring or carbamoyl group.
Reduction Products: Reduced forms of the pyridine ring or carbamoyl group.
Hydrolysis Products: The corresponding amine and formic acid.
科学研究应用
[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It may serve as a probe or ligand in biochemical assays and studies involving enzyme inhibition.
Industrial Applications: The compound can be utilized in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of [(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
相似化合物的比较
[(5-Chloropyridin-2-yl)carbamoyl]formic acid lithium can be compared with other similar compounds, such as:
[(5-Bromopyridin-2-yl)carbamoyl]formic acid lithium: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
[(5-Methylpyridin-2-yl)carbamoyl]formic acid lithium:
[(5-Fluoropyridin-2-yl)carbamoyl]formic acid lithium: Fluorine substitution can significantly alter the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C7H5ClLiN2O3 |
|---|---|
分子量 |
207.5 g/mol |
InChI |
InChI=1S/C7H5ClN2O3.Li/c8-4-1-2-5(9-3-4)10-6(11)7(12)13;/h1-3H,(H,12,13)(H,9,10,11); |
InChI 键 |
LFOIPZYBPPIMDO-UHFFFAOYSA-N |
规范 SMILES |
[Li].C1=CC(=NC=C1Cl)NC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde](/img/structure/B11751162.png)
![[2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)

![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)
![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)

![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)

amine](/img/structure/B11751223.png)
![(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11751239.png)
![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11751240.png)
